16-(9-Anthroyloxy)palmitic acid

Descripción general

Descripción

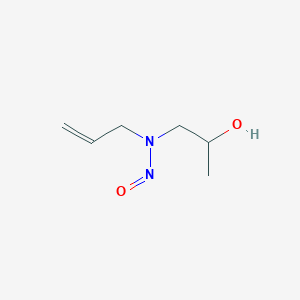

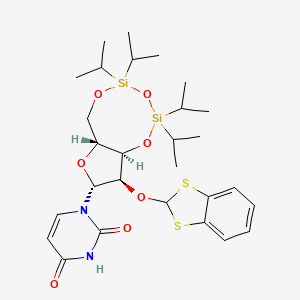

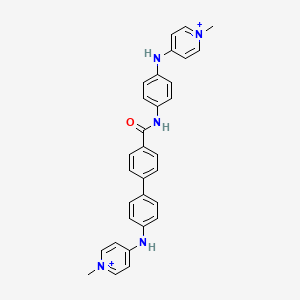

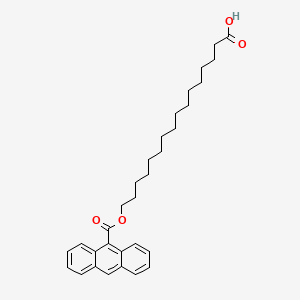

16-(9-Anthroyloxy)palmitic acid (16-AP) is a bifunctional molecule with carboxyl and 9-anthroyloxy groups attached at both ends of the hydrocarbon chain . It has a molecular formula of C31H40O4 and a molecular weight of 476.6 g/mol .

Molecular Structure Analysis

The InChI string of this compound isInChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) . The Canonical SMILES is C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 476.6 g/mol, XLogP3-AA of 10.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 18, Exact Mass of 476.29265975 g/mol, Monoisotopic Mass of 476.29265975 g/mol, Topological Polar Surface Area of 63.6 Ų, Heavy Atom Count of 35, and Formal Charge of 0 .Aplicaciones Científicas De Investigación

Interaction with Lipids in Monolayers and Micelles : 16-AP has been studied for its interactions with different lipids in monolayer formations. It shows distinct orientation behavior based on the type of lipid it interacts with, such as phosphatidylcholine and cholesterol. This property makes 16-AP useful in studying lipid membrane dynamics and phase transitions (Nakagaki, Tomita, & Handa, 1985).

Spectroscopic Probe in Liposomes : As a spectroscopic probe, 16-AP has been used to study the polarity and environmental properties of micelles and liposomes. This helps in understanding the structural and dynamic differences between these molecular assemblies (Handa, Matsuzaki, & Nakagaki, 1987).

Fluorescence Studies : The fluorescence decay properties of 16-AP have been investigated in various environments, including egg phosphatidylcholine vesicles. These studies help in understanding the interactions of 16-AP with lipid membranes and its potential as a fluorescent probe in biological systems (Matayoshi & Kleinfeld, 1981).

Photoinduced Electron Transfer in Films : Research on 16-AP has also extended to photoinduced electron transfer studies in Langmuir−Blodgett films. This is significant for understanding electron transfer mechanisms in biological systems (Sluch, Samuel, Beeby, & Petty, 1998).

Fluorescence Anisotropy Studies : The rotational mobility and fluorescence anisotropy of 16-AP in various environments, including dipalmitoylphosphatidylcholine vesicles, have been investigated. These studies provide insights into the microenvironment at different depths of lipid bilayers (Vincent, de Foresta, Gallay, & Alfsen, 1982).

Mecanismo De Acción

16-(9-Anthroyloxy)palmitic acid has been studied for its interaction with lipids in monolayer states . It takes two orientations in a monolayer state, horizontal and vertical, depending on the surface pressure of the monolayer . It has been suggested that flexible lipids readily accommodate the rough hydrophobic surface of integral proteins and stabilize the structure of the protein, while rigid lipids such as cholesterol are removed from the immediate environment of the membrane protein .

Safety and Hazards

The safety data sheet for 16-(9-Anthroyloxy)palmitic acid suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas . In case of skin contact, it is advised to wash off with soap and plenty of water .

Direcciones Futuras

16-(9-Anthroyloxy)palmitic acid has been studied in the context of photoinduced electron transfer (PET) in Langmuir−Blodgett (LB) layers . It has also been studied for its nonideal mixing with fatty acid in monolayers . These studies suggest potential future directions in understanding the interactions of this compound with other molecules and its behavior in different environments.

Propiedades

IUPAC Name |

16-(anthracene-9-carbonyloxy)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCVHINTMVNEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215120 | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64821-29-0 | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.